molecular formula C26H43NNa2O8S2 B590488 Taurolithocholic Acid Sulfate Disodium Salt CAS No. 64936-83-0

Taurolithocholic Acid Sulfate Disodium Salt

Cat. No.: B590488
CAS No.: 64936-83-0
M. Wt: 607.7
InChI Key: YHTVOGLKSGJIDL-RLHFEMFKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurolithocholic acid sulfate disodium salt involves the sulfonation of taurolithocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid sulfate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

Taurolithocholic acid sulfate disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Taurocholic acid sodium salt hydrate
  • Sodium taurochenodeoxycholate
  • Tauroursodeoxycholic acid sodium salt
  • Chenodeoxycholic acid
  • Lithocholic acid

Uniqueness

Taurolithocholic acid sulfate disodium salt is unique due to its sulfate group, which imparts distinct chemical and biological properties. Unlike other bile salts, it has been specifically studied for its microbicidal properties and its role in modulating cellular processes . This makes it a valuable compound for research and industrial applications.

Biological Activity

Taurolithocholic acid sulfate disodium salt (TLCA-3-sulfate) is a bile acid sulfate derivative with significant biological activity, particularly in the context of liver function, bile acid metabolism, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TLCA-3-sulfate, supported by research findings, case studies, and data tables.

Overview of Taurolithocholic Acid Sulfate

Taurolithocholic acid sulfate is a sulfated bile acid that plays a crucial role in the detoxification and elimination of bile acids in the body. It is formed through the sulfation of taurolithocholic acid, which enhances its solubility and facilitates its excretion. The compound has been studied for its effects on various biological systems, including liver metabolism and cellular responses.

  • Bile Acid Detoxification : TLCA-3-sulfate is involved in the detoxification pathways of bile acids. Studies have shown that increased sulfation of bile acids occurs in conditions such as sodium taurocholate cotransporting polypeptide (NTCP) deficiency, leading to elevated levels of bile acid sulfates like TLCA-3-sulfate in both mice and humans .
  • Impact on Liver Function : Research indicates that TLCA-3-sulfate can influence liver metabolism significantly. In hypercholanemic models (mice with NTCP deficiency), there is a notable increase in the expression of sulfotransferase enzymes responsible for bile acid sulfation, suggesting a protective mechanism against bile acid toxicity .
  • Cytotoxicity Reduction : TLCA-3-sulfate exhibits reduced cytotoxic effects compared to its non-sulfated counterparts. In vitro studies demonstrate that while lithocholic acid (LC) is cytotoxic at certain concentrations, its sulfated forms, including TLCA-3-sulfate, do not exhibit similar toxicity at comparable concentrations . This suggests that sulfation may confer hepatoprotective properties.

Case Studies and Experimental Data

  • In Vitro Studies : A study conducted on cynomolgus monkeys assessed the effects of TLCA-3-sulfate on bile acid metabolism. The results indicated that administration of rifampicin led to significant increases in plasma concentrations of various bile acid sulfates, including TLCA-3-sulfate, highlighting its role in drug metabolism and transport mechanisms .
  • Animal Models : In mouse models with induced colitis and metabolic disorders, TLCA-3-sulfate was shown to modulate gut microbiota composition and reduce inflammation markers. This suggests potential therapeutic applications for inflammatory bowel disease (IBD) by restoring gut homeostasis through bile acid modulation .

Data Table: Biological Activity Overview

Biological Activity Mechanism/Effect Reference
Bile Acid DetoxificationEnhanced elimination through sulfation
Liver Metabolism InfluenceIncreased expression of sulfotransferases
Cytotoxicity ReductionNon-toxic at higher concentrations compared to LC
Modulation of Gut MicrobiotaReduces inflammation in colitis models

Properties

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTVOGLKSGJIDL-RLHFEMFKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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